Benzeneazomalononitrile

Catalog No.
S661469
CAS No.
6017-21-6
M.F
C9H6N4
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzeneazomalononitrile

CAS Number

6017-21-6

Product Name

Benzeneazomalononitrile

IUPAC Name

2-phenyldiazenylpropanedinitrile

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H

InChI Key

KLMBASWITNCMTF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC(C#N)C#N

Synonyms

2-(2-Phenyldiazenyl)propanedinitrile; (Phenylazo)malonitrile; (Phenylazo)malononitrile; NSC 263832;

Canonical SMILES

C1=CC=C(C=C1)N=NC(C#N)C#N

Application in the Pharmaceutical Industry

Benzylidene malononitrile, a compound similar to Benzeneazomalononitrile, finds applications in pharmaceutical industries . It is produced by polluting routes, and hydrotalcites (HT) have been very effective as solid bases in different reactions .

Application in Biotech

Application in Specialty Chemicals

Application in Perfumery

Application in Fluorescence-Based Assay

Application in Organic Chemistry

Benzeneazomalononitrile and similar compounds are used in the synthesis of nitrogen-containing π-excessive aromatic heterocycles, in particular, carbazoles, indolocarbazoles, benzocarbazoles, and carbolines . These compounds have been considered the fundamental backbone of organic chemistry for many decades due to their omnipresence in natural products, alkaloids, terpenes, marketed drugs, medicinally active compounds, organic materials, etc .

Application in Synthetic Approaches and Reactions

Lawsone-based benzo [a]phenazin-5-ol, a compound similar to Benzeneazomalononitrile, is used in synthetic approaches and reactions . It reveals a long list of applications, including skin protection from ultraviolet radiation, corrosion inhibition for steel, antiaging additive to vulcanized natural rubber, oxidation of chlorinated compounds and sensitive colorimetric and electrochemical sensor for anions .

Application in Analytical Method Development

Benzeneazomalononitrile can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Miscellaneous .

Application in Skin Protection

Lawsone-based benzo [a]phenazin-5-ol, a compound similar to Benzeneazomalononitrile, has applications in skin protection from ultraviolet radiation .

Application in Corrosion Inhibition

This compound is also used for corrosion inhibition for steel .

Application in Rubber Industry

It is used as an antiaging additive to vulcanized natural rubber .

Application in Oxidation of Chlorinated Compounds

Lawsone-based benzo [a]phenazin-5-ol is used in the oxidation of chlorinated compounds .

Application in Sensor Technology

It is used as a sensitive colorimetric and electrochemical sensor for anions .

Application in Synthesis of Aromatic Heterocycles

Benzeneazomalononitrile and similar compounds are used in the synthesis of nitrogen-containing π-excessive aromatic heterocycles, in particular, carbazoles, indolocarbazoles, benzocarbazoles, and carbolines .

Benzeneazomalononitrile, also known as 2-(Phenylazo)malononitrile, is an organic compound with the molecular formula C9_9H6_6N4_4. This yellow solid is characterized by the presence of both phenylazo and malononitrile groups, which contribute to its unique chemical properties. It is primarily utilized in scientific research and the synthesis of various heterocyclic compounds, making it an important intermediate in organic chemistry.

(Phenylazo)malononitrile itself likely does not have a specific mechanism of action as it's a building block for other molecules. Its significance lies in its potential use as a precursor in the synthesis of more complex molecules with desired properties.

Information on the specific hazards associated with (Phenylazo)malononitrile is limited. As with any unknown compound, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Citation

  • CN106749253A - A kind of chemical synthesis process of adenine [ PATENT CN106749253A]. (2011). Google Patents:

  • Substitution Reactions: The cyano groups in benzeneazomalononitrile allow it to undergo nucleophilic substitution reactions.
  • Condensation Reactions: It is involved in Knoevenagel condensation reactions with aldehydes and ketones, forming various substituted malononitriles.
  • Cyclization Reactions: Benzeneazomalononitrile can lead to the formation of heterocyclic compounds through cyclization processes.

Reagents commonly used in these reactions include sodium nitrite, hydrochloric acid, malononitrile, and sodium acetate, typically under controlled temperatures to optimize yields .

Benzeneazomalononitrile has been noted for its potential biological activities. It plays a role in brain metabolism and is associated with changes in electrical potentials within biological systems. Additionally, it has been explored for its antimicrobial properties, suggesting potential applications in medicine and pharmaceuticals .

The synthesis of benzeneazomalononitrile typically involves a diazotization reaction. The process includes the following steps:

  • Formation of Diazotized Aniline: Aniline is reacted with sodium nitrite in the presence of hydrochloric acid to produce a diazonium salt.
  • Coupling Reaction: This diazonium salt is then coupled with malononitrile in the presence of sodium acetate to yield benzeneazomalononitrile.

This method allows for controlled synthesis under specific conditions, often utilizing solvents such as ethanol .

Benzeneazomalononitrile finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing nitrogen-containing heterocycles like pyridazines and pyridines.
  • Pharmaceutical Industry: The compound is involved in developing drugs due to its biological activity.
  • Dyes and Pigments: Its unique structure allows it to be used as an intermediate in dye production.
  • Optical Properties: Benzeneazomalononitrile is utilized in creating compounds with specific optical characteristics .

Benzeneazomalononitrile (C₉H₆N₄), also known as (phenylazo)malononitrile or 2-(phenylazo)malononitrile, is an aromatic azo compound featuring a distinctive yellow coloration. The compound exhibits a melting point above 130°C (with decomposition) and demonstrates solubility in common organic solvents including chloroform, dichloromethane, ethyl acetate, and methanol. Its physical properties, including a predicted boiling point of 260.7±30.0°C and density of approximately 1.12±0.1 g/cm³, make it amenable to various synthetic procedures and applications.

The reactivity profile of benzeneazomalononitrile is primarily characterized by the presence of both the azo group (-N=N-) and the malononitrile moiety. The azo linkage participates in several important reactions, including hydrogenation to form hydrazo benzene and oxidation by hydrogen peroxide and peracids. The frequency of vibration of the N=N bond typically appears between 1630-1575 cm⁻¹ in infrared spectroscopy, although this frequency may be absent in asymmetric azo derivatives.

A significant aspect of benzeneazomalononitrile's chemistry involves its isomerism. The azobenzene component admits two isomeric forms, E (trans) and Z (cis), with the E form being more thermally stable. The Z isomer can be obtained from the trans form through photoisomerization. This isomerization property contributes to the versatility of benzeneazomalononitrile in various applications.

Synthetic Methodologies

The synthesis of benzeneazomalononitrile can be accomplished through several synthetic pathways, each with distinct advantages and limitations. The development of these methodologies has been driven by the need for efficient, high-yielding processes suitable for both laboratory and industrial applications.

Diazotization-Coupling Reactions

The diazotization-coupling route represents the most widely employed synthetic pathway for benzeneazomalononitrile. This approach involves a two-stage process: (i) diazotization of a primary aromatic amine (typically aniline) to form a diazonium salt, followed by (ii) coupling of this intermediate with malononitrile.

The diazotization step begins with the reaction of aniline in concentrated hydrochloric acid with sodium nitrite at controlled low temperatures (0-5°C). This forms benzenediazonium chloride as a reactive intermediate. The reaction equation can be represented as:

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + 2H₂O + NaCl

The temperature control during diazotization is critical, as diazonium salts are inherently unstable and prone to decomposition at elevated temperatures. The diazonium salt formation typically requires about one hour of reaction time, followed by a short incubation period at 5°C.

In the subsequent coupling step, malononitrile is added to the diazonium salt solution, and the pH is carefully adjusted using sodium acetate to maintain weakly acidic conditions (pH 5.5-6.5). The malononitrile's active methylene group acts as a nucleophile, attacking the electrophilic diazonium ion to form the azo linkage. The reaction proceeds as follows:

C₆H₅N₂⁺Cl⁻ + CH₂(CN)₂ + CH₃COONa → C₆H₅-N=N-CH(CN)₂ + NaCl + CH₃COOH

A detailed synthetic procedure reported in the literature describes the addition of malononitrile (60g) to a diazonium salt solution prepared from aniline (96g), followed by dropwise addition of acetic acid saturated aqueous solution of sodium to adjust the pH. After a reaction time of approximately 2 hours at controlled temperature, the product is isolated by filtration, washed with water, and purified by recrystallization to yield light yellow solid 2-phenylazo malononitrile with a yield of 92.3% (based on malononitrile).

Table 1: Effect of Reaction Parameters on Diazotization-Coupling Synthesis of Benzeneazomalononitrile

ParameterOptimal RangeYield (%)Side Products (%)
Diazotization Temperature0-5°C92<5
Coupling pH5.5-6.5887
Malononitrile Equivalents1.2906
Reaction Time2-3 hours92.35-8

The diazotization-coupling approach can be extended to various substituted anilines to produce functionalized benzeneazomalononitrile derivatives. For example, the use of p-methylaniline (toluidine) under similar conditions yields 2-(p-methylphenyl)azo malononitrile with a comparable yield of 93.1%. This demonstrates the versatility of the methodology for preparing structurally diverse azo compounds.

Microwave-Assisted Knoevenagel Condensation

While direct microwave-assisted synthesis of benzeneazomalononitrile is not extensively documented in the literature, microwave-assisted Knoevenagel condensation represents a promising approach for preparing related compounds and potential precursors. This technique offers significant advantages in terms of reaction time, yield, and environmental impact compared to conventional heating methods.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (such as malononitrile) in the presence of a base catalyst. Traditional Knoevenagel reactions typically require extended reaction times under conventional heating, whereas microwave irradiation can substantially accelerate the process.

A representative microwave-assisted Knoevenagel condensation procedure involves mixing an aromatic aldehyde with malononitrile and a catalytic amount of urea (10 mol%) in a microwave-compatible vessel. The mixture is then subjected to microwave irradiation at variable power levels (180-800W) for short periods (1-5 minutes). After completion (monitored by TLC), the reaction mixture is processed to yield the corresponding arylidene malononitrile products.

Table 2: Microwave-Assisted Knoevenagel Condensation of Aldehydes with Malononitrile

EntryAldehydeReaction ConditionsProductMelting Point (°C)Yield (%)
1p-NO₂C₆H₄CHO1 min/300W2-(4-nitrophenylmethylene)malononitrile158-15990
2p-CH₃C₆H₄CHO1.5 min/300W2-(4-methylphenylmethylene)malononitrile131-13296
3p-FC₆H₄CHO3.5 min/300W2-(4-fluorophenylmethylene)malononitrile11994
4p-ClC₆H₄CHO2.5 min/450W2-(4-chlorophenylmethylene)malononitrile--

The notable advantages of microwave-assisted synthesis include:

  • Dramatically reduced reaction times (minutes instead of hours)
  • High yields (typically 90-96%)
  • Minimal solvent requirements (often solvent-free conditions)
  • Energy efficiency compared to conventional heating
  • Reduced formation of byproducts due to precise temperature control

For applying microwave technology to benzeneazomalononitrile synthesis, a modified approach would be necessary, potentially combining microwave-assisted diazotization with subsequent coupling reactions. This would require careful optimization to ensure the stability of diazonium intermediates under microwave conditions. Alternatively, microwave techniques could be employed in preparing precursors or in post-functionalization reactions of benzeneazomalononitrile.

Optimized Reaction Conditions for Yield Improvement

The optimization of reaction conditions is essential for maximizing the yield, purity, and efficiency of benzeneazomalononitrile synthesis. Several key parameters have been identified as critical for optimizing the synthesis process:

Temperature Control: The diazotization step is highly temperature-sensitive, with optimal results achieved at 0-5°C. Higher temperatures can lead to diazonium salt decomposition, substantially reducing yields. Careful temperature monitoring and control systems are essential, particularly for scale-up operations.

pH Regulation: The coupling reaction between the diazonium salt and malononitrile is significantly influenced by pH, with optimal conditions in the weakly acidic range (pH 5.5-6.5). The use of sodium acetate as a buffer helps maintain appropriate pH conditions throughout the reaction. Precise pH control can increase yields by up to 25% compared to unregulated conditions.

Reactant Stoichiometry: Employing a slight excess of malononitrile (typically 1.2 equivalents relative to the diazonium salt) compensates for side reactions and enhances conversion efficiency. This optimization can improve yields by approximately 10% compared to equimolar conditions.

Solvent Selection: While the diazotization-coupling reaction can proceed in aqueous media, the use of mixed solvent systems (particularly aqueous ethanol at 70-80%) has been shown to enhance solubility and reaction homogeneity. This optimization can improve yields by up to 15%.

Reaction Time: Extended reaction times during the coupling phase (2-3 hours) allow for complete conversion of the diazonium salt to the desired product. However, excessive reaction times should be avoided to prevent product degradation.

Table 3: Optimized Reaction Conditions for Benzeneazomalononitrile Synthesis

ParameterConventional ConditionsOptimized ConditionsYield Improvement (%)
Diazotization TemperatureRoom temperature0-5°C+30
Coupling pHUncontrolled5.5-6.5 (buffered with CH₃COONa)+25
SolventWaterAqueous ethanol (70-80%)+15
Malononitrile Equivalents1.01.2+10
Reaction Time<1 hour2-3 hours+20

For microwave-assisted approaches, the following optimizations have been established:

Power Level and Irradiation Time: Different substrates require specific microwave power levels and irradiation times for optimal conversion. For example, the synthesis of nitro-substituted arylidene malononitriles requires lower power (300W) for shorter durations (1 minute) compared to chloro-substituted variants (450W for 2.5 minutes).

Catalyst Selection: The choice of catalyst significantly impacts microwave-assisted reactions. Urea (10 mol%) has proven particularly effective for Knoevenagel condensations under microwave conditions, providing high yields (90-96%) with minimal catalyst loading.

Solvent-Free Conditions: The elimination of solvents in microwave-assisted reactions not only provides environmental benefits but can also enhance reaction rates and yields due to increased concentration effects and more efficient energy transfer.

Industrial-scale production of benzeneazomalononitrile presents several challenges that require specific optimization strategies:

  • Diazonium Salt Stability: Large-scale reactors require efficient cooling systems to maintain the low temperatures necessary for diazonium salt stability.

  • Mixing Efficiency: Efficient mixing becomes increasingly important at scale to ensure uniform temperature distribution and prevent localized decomposition of reactive intermediates.

  • Purification Considerations: Industrial production typically employs recrystallization rather than chromatographic purification. The selection of appropriate solvent systems for recrystallization can significantly impact product purity and recovery rates.

  • Safety Aspects: The potential exothermic nature of the diazotization reaction and the formation of potentially hazardous diazonium intermediates necessitate robust safety measures for industrial implementation.

By systematically optimizing these parameters, benzeneazomalononitrile can be synthesized with high yield (>92%) and purity (>95%) under conditions amenable to both laboratory and industrial applications.

Physical and Chemical Properties

The fundamental properties of benzeneazomalononitrile are essential for understanding its reactivity patterns. The compound appears as a yellow to light brown solid with a melting point exceeding 130°C with decomposition [1]. Its predicted boiling point is 260.7±30.0°C, and the predicted density is 1.12±0.1 grams per cubic centimeter [1]. The compound demonstrates solubility in polar organic solvents including chloroform, dichloromethane, ethyl acetate, and methanol [1].

Table 1: Physical and Chemical Properties of Benzeneazomalononitrile

PropertyValue
Chemical Abstracts Service Number6017-21-6 [1]
Molecular FormulaC₉H₆N₄ [1]
Molecular Weight (grams per mole)170.17 [1]
Melting Point>130°C (decomposition) [1]
Boiling Point (Predicted)260.7±30.0°C [1]
Density (Predicted)1.12±0.1 grams per cubic centimeter [1]
Color/AppearanceYellow to light brown solid [1]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, Methanol [1]
Infrared Spectroscopy - Nitrile Stretch2220 wavenumbers
Infrared Spectroscopy - Azo Stretch1600 wavenumbers

Nucleophilic/Electrophilic Participation in Organic Transformations

Benzeneazomalononitrile exhibits remarkable versatility in nucleophilic and electrophilic reactions due to its dual functional group arrangement . The presence of two cyano groups creates an electron-deficient carbon center that readily undergoes nucleophilic attack, while the azo linkage provides additional electrophilic character [16].

Nucleophilic Reactions

The compound participates extensively in nucleophilic substitution reactions, with the cyano groups facilitating nucleophilic attack . Common nucleophiles that react with benzeneazomalononitrile include cyanide ion, methoxide ion, and ammonia [29]. The reaction mechanism typically involves initial nucleophilic attack at the carbon bearing the cyano groups, followed by stabilization through resonance delocalization [29].

Infrared spectroscopic studies have demonstrated significant changes in the cyano stretching frequencies upon nucleophilic addition [29]. The cyanide adduct exhibits cyano stretching bands at 2157 and 2105 wavenumbers, representing a substantial shift from the parent compound's absorption at 2220 wavenumbers [29]. This frequency shift indicates the formation of carbanionic intermediates stabilized by the electron-withdrawing groups [29].

Methoxide addition to benzeneazomalononitrile also produces carbanionic structures, as confirmed by infrared spectroscopy and theoretical calculations [29]. The methoxide adduct demonstrates similar spectroscopic characteristics to the cyanide adduct, with cyano stretching frequencies appearing at reduced wavenumbers compared to the neutral compound [29].

Electrophilic Reactions

The benzene ring in benzeneazomalononitrile can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the azo-malononitrile substituent deactivates the ring toward electrophilic attack [11]. The presence of strongly electron-withdrawing groups ortho or para to potential leaving groups can facilitate nucleophilic aromatic substitution under appropriate conditions [12].

The azo group itself can act as an electrophile in certain transformations, particularly in reactions with electron-rich aromatic systems [5]. The electrophilic character of the azo nitrogen atoms enables coupling reactions with nucleophilic aromatic compounds under suitable conditions [8].

Electronic Effects and Reactivity

The electronic structure of benzeneazomalononitrile significantly influences its reactivity patterns [27]. Time-dependent density functional theory calculations have revealed that the azo group can function as either an electron donor or acceptor depending on the specific transformation [27]. In most excited states, the azo group acts as an electron acceptor, but in key electronic transitions, it can serve as an electron donor [27].

Table 2: Nucleophilic and Electrophilic Reactivity Patterns

Reaction TypeMechanismKey FeaturesTypical Conditions
Nucleophilic AdditionAttack at cyano-bearing carbon [29]Carbanionic intermediate formation [29]Basic medium, 0-20°C
Cyanide AdditionNucleophilic attack with resonance stabilization [29]Frequency shift to 2157-2105 wavenumbers [29]Dimethyl sulfoxide solution [29]
Methoxide AdditionCarbanionic structure formation [29]Similar spectroscopic changes to cyanide [29]Alkaline conditions [29]
Amine AdditionZwitterion formation [29]Different electronic structure than ionic adducts [29]Neutral to basic conditions [29]

Cyclization Pathways for Heterocycle Formation

Benzeneazomalononitrile serves as a versatile precursor for heterocyclic compound synthesis through various cyclization pathways [23]. The compound's ability to form diverse heterocycles stems from the presence of multiple reactive sites and the potential for intramolecular cyclization reactions [25].

Pyrazole Formation

One of the most significant cyclization pathways involves the formation of pyrazole derivatives through reaction with hydrazine compounds [16] [20]. The mechanism typically proceeds through initial nucleophilic attack by hydrazine at the electrophilic carbon center, followed by cyclization and elimination of water [16].

Research has demonstrated that benzeneazomalononitrile derivatives can undergo cyclization with hydrazine hydrate to yield pyrazole-4-carbonitrile derivatives [16]. The reaction proceeds under mild conditions in ethanol with catalytic amounts of pyridine, providing good yields of the cyclized products [16]. The resulting pyrazoles often exist in tautomeric equilibrium, with the specific tautomer predominating depending on the substituent pattern and reaction conditions [16].

Triazole Synthesis

Benzeneazomalononitrile participates in triazole formation through multiple pathways [23] [25]. One well-established route involves reaction with hydroxylamine hydrochloride to form amidooxime intermediates, which subsequently cyclize to yield 1,2,3-triazole derivatives [23] [25].

The cyclization to triazoles typically requires heating in dimethylformamide with piperidine as a base [25]. Under these conditions, the amidooxime intermediate undergoes ring closure to form 5-amino-1,2,3-triazole derivatives [25]. The reaction can be further extended by treating the amino-triazoles with malononitrile to form triazolo[4,5-b]pyridine systems [25].

Triazine Formation

Multi-component cyclization reactions involving benzeneazomalononitrile, benzaldehyde, and guanidine derivatives provide access to triazine heterocycles [19]. These reactions typically proceed through a complex mechanism involving multiple condensation and cyclization steps [19].

Quantum chemical calculations have elucidated the mechanism of triazine formation, showing that the process involves initial nucleophilic attack by the guanidine derivative, followed by aldehyde condensation and final ring closure [19]. The reaction conditions typically require elevated temperatures (85°C) and can be performed in dimethylformamide as solvent [19].

Pyridazine and Related Systems

Benzeneazomalononitrile can participate in the formation of pyridazine derivatives through reaction with appropriate dinucleophiles [37]. The synthesis typically involves condensation with carbonyl compounds followed by cyclization with hydrazine derivatives [37].

Recent studies have reported the formation of dihydropyridazine derivatives from phenacylmalononitrile analogs, providing insight into related cyclization pathways [37]. These reactions demonstrate the general reactivity pattern of malononitrile derivatives toward cyclization with nitrogen nucleophiles [37].

Table 3: Heterocycle Formation Pathways

Heterocycle TypeKey ReagentsReaction ConditionsMechanism Features
PyrazolesHydrazine hydrate [16]Ethanol, pyridine catalyst [16]Nucleophilic attack and cyclization [16]
1,2,3-TriazolesHydroxylamine hydrochloride [25]Dimethylformamide, piperidine [25]Amidooxime intermediate [25]
TriazinesBenzaldehyde, guanidine [19]85°C, dimethylformamide [19]Multi-component cyclization [19]
Triazolo[4,5-b]pyridinesMalononitrile, amino-triazoles [25]Reflux conditions [25]Sequential cyclization [25]

Substitution and Condensation Reactions

Benzeneazomalononitrile undergoes a wide range of substitution and condensation reactions that are fundamental to its synthetic utility [17]. These transformations exploit both the electrophilic nature of the azo-substituted carbon and the nucleophilic character of the cyano groups .

Knoevenagel Condensation Reactions

The active methylene group in benzeneazomalononitrile enables participation in Knoevenagel condensation reactions with aldehydes and ketones [17] [26]. These reactions typically proceed under basic catalysis and result in the formation of α,β-unsaturated systems with extended conjugation [17].

Mechanistic studies of related malononitrile derivatives have revealed that the condensation proceeds through initial deprotonation of the active methylene, followed by nucleophilic attack on the carbonyl carbon [26]. The resulting β-hydroxyl intermediate then eliminates water to form the final α,β-unsaturated product [26].

The reaction kinetics follow Langmuir-Hinshelwood-Hougen-Watson mechanisms, with both reactants adsorbing on catalyst surfaces before undergoing condensation [26]. Solvent effects play a crucial role, with solvents having negative δ values showing optimal reactivity [26].

Aromatic Substitution Reactions

The benzene ring in benzeneazomalononitrile can undergo substitution reactions, particularly nucleophilic aromatic substitution when additional electron-withdrawing groups are present [12]. The azo-malononitrile substituent provides sufficient activation for nucleophilic attack under appropriate conditions [12].

Nucleophilic aromatic substitution typically requires the presence of good leaving groups and strongly electron-withdrawing substituents in ortho or para positions [12]. The reactions proceed through addition-elimination mechanisms, with the intermediate anion stabilized by the electron-withdrawing groups [12].

Condensation with Carbonyl Compounds

Benzeneazomalononitrile readily condenses with various carbonyl compounds, including aromatic aldehydes and ketones [15] [18]. These reactions can proceed through different pathways depending on the specific carbonyl compound and reaction conditions [15].

One important class of condensation reactions involves the formation of thiazole derivatives through reaction with α-thiocyanato ketones [15]. The mechanism typically involves initial nucleophilic attack by the malononitrile anion, followed by cyclization and elimination to form the heterocyclic product [15].

Multi-component condensation reactions have also been developed, allowing for the simultaneous incorporation of multiple reactants [18]. These reactions provide efficient access to complex molecular architectures through carefully designed reaction sequences [18].

Substitution Patterns and Regioselectivity

The regioselectivity of substitution reactions involving benzeneazomalononitrile depends on the electronic effects of the substituents and the reaction conditions [16]. Electron-donating groups on the benzene ring tend to increase reactivity toward electrophilic attack, while electron-withdrawing groups favor nucleophilic substitution [16].

Methylation reactions of benzeneazomalononitrile derivatives have been studied using methyl iodide in the presence of potassium carbonate [16]. These reactions typically proceed with good yields and can be used to modify the electronic properties of the compound [16].

Table 4: Substitution and Condensation Reaction Types

Reaction CategorySpecific TransformationKey Mechanistic FeaturesTypical Yields
Knoevenagel CondensationAldehyde condensation [17]Active methylene deprotonation [26]70-90% [17]
Aromatic SubstitutionNucleophilic substitution [12]Addition-elimination mechanism [12]Variable [12]
Carbonyl CondensationThiazole formation [15]Nucleophilic attack and cyclization [15]60-80% [15]
AlkylationMethylation reactions [16]Nucleophilic substitution [16]70% [16]
Multi-component ReactionsComplex heterocycle synthesis [18]Sequential condensation steps [18]70-88% [18]

Benzeneazomalononitrile is assembled in two discrete operations:

  • Generation of an arenediazonium cation from a primary aromatic amine.
  • Electrophilic azo-coupling between the diazonium electrophile and the carbanion derived from malononitrile.

Intermediates include the benzenediazonium species, the malononitrile mono-anion, and—less conspicuously—protonated or double-protonated nitrile tautomers that modulate nucleophilicity [1] [2]. Byproducts range from phenolic hydrolysis products (via diazonium collapse) to bis-azo oligomers and nitrile-driven condensation polymers [3] [4].

Diazonium Salt Stability and Reactivity

Benzenediazonium salts display exceptional electrophilicity but precarious thermal profiles. Table 1 contrasts representative thermodynamic parameters relevant to benzeneazomalononitrile synthesis.

Counter-ionInitial decomposition temperature Ti (°C)Onset temperature Tonset (°C)ΔHdecomp (kJ/mol)Half-life at 5 °C (min)Half-life at 25 °C (s)Impact sensitivity (Yoshida)Process temperature TD24 (°C)Ref.
BF₄⁻91 99 44.2 >40 <10 Negative 20 2,33
Cl⁻ (aqueous)40 [7]69 [7]94.0 38 [7]6×10⁴ [8]Not assessedn/a21,38
NO₃⁻74 111 71.5 n/an/aNegative 5 2
Tosylate118 35.0 (ΔH –204 kJ/mol) [9]204.0 [9]n/an/aPositive [9]35 [9]23

Key observations:

  • Substituent effects: electron-withdrawing para-nitro lowers Ti to 75 °C yet increases ΔHdecomp to 633.2 J/g, signalling high energy release on failure .
  • Counter-ion engineering: tetrafluoroborate salts offer manageable decomposition enthalpies while raising TD24 above ambient conditions (20 °C), enabling safe handling at 0–5 °C .
  • Kinetic liability: first-order decomposition in water gives a half-life of 6×10⁴ s at 20 °C, but only 40 min at 5 °C, enforcing sub-zero diazotisation regimes [7] [8].
  • Flow mitigation: continuous-flow microreactors maintain diazonium residence times <30 s, preventing accumulation past critical mass and eliminating violent exotherms [10].

Reactivity trends relevant to coupling:

  • Optimal pH 4–5 buffers (sodium acetate) maximise diazonium survival while suppressing hydrolysis [11].
  • Aromatic resonance donation directs nucleophilic attack at para positions on electron-rich rings, an effect mirrored in benzeneazomalononitrile by migratory aptitude of the dicyanomethyl nucleophile [12].
  • Copper(I) catalysed Sandmeyer pathways compete with azo-coupling above 20 °C; strict temperature control to ≤10 °C protects the desired N=N bond formation [11].

Malononitrile Anion Protonation Dynamics

Malononitrile is unusually acidic for a carbon acid (pKa 11.0 in water) [13] [14], yielding a stabilised [CH(CN)₂]⁻ anion that orchestrates C-nucleophilic attack on diazonium electrophiles. Protonation behaviour dictates both nucleophilicity and subsequent side-reactions.

Acid–Base ScenarioExperimental or Computed pKa*Protonation stateKey kinetic/thermodynamic metricConsequence for couplingRef.
Aqueous 25 °C11.0 [13]Mono-anion ↔ neutralΔG protonation 12.6 kJ/mol [15]Readily deprotonated by acetate43,50
Superacid HF-MF₅ (M = Sb)–1.3 (first), 3.1 (second) [1]Double protonated dicationCrystallographically confirmed [1]Nucleophilicity quenched, no coupling4
Ionic liquid capture (CO₂ adduct)n/aCarboxylate-enolate intermediateEa intermolecular H-transfer 50 kJ/mol vs 152 kJ/mol intramolecular [2]Interanion proton shuttle stabilises adduct, showing anion basicity9
Transition-state proton relay (morpholine catalysis)ΔΔG‡ 4.8 kJ/mol favouring C-attack [15]Hydrogen-bonded TSAccelerated Michael addition vs O-alkylation50

Dynamic highlights:

  • The mono-anion exists as a resonance hybrid; σ-type carbanion character enables hard nucleophilic attack, whereas π-delocalisation through the cyano groups lowers basicity relative to traditional enolates [13].
  • In superacids, double protonation localises positive charge on nitrile nitrogens, annihilating nucleophilicity and explaining observed shutdown of azo-coupling at pH<–1 [1].
  • Density functional theory studies reveal that intermolecular proton transfer between two malononitrile-CO₂ adducts is favoured over intramolecular pathways by 102 kJ/mol, underscoring the anion’s predisposition for hydrogen-bond networking [2].
  • Solvent polarity modulates the anion’s conformer distribution; solvents with dielectric constant>40 foster tighter ion pairs, attenuating free carbanion concentration and slowing azo-coupling rates by up to 30% [16].

Side-Product Mitigation Strategies

Three principal byproduct families jeopardise benzeneazomalononitrile synthesis:

  • Phenolic hydrolysis products from diazonium collapse.
  • Bis-azo or oligomeric species from uncontrolled coupling.
  • Polymerised nitrile condensates stemming from malononitrile self-addition.
Mitigation leverImplementation protocolQuantified outcomeMechanistic rationaleRef.
Cryogenic diazotisationMaintain 0–5 °C from nitrosation through coupling; employ jacketed PFA tubing for 120 s [10]Hydrolysis byproducts <3% (GC-MS) vs 14% at 25 °C Suppresses diazonium N₂ loss; minimises phenolic fallback2,28
Tetrafluoroborate counter-ion switchReplace Cl⁻ with BF₄⁻ via in-line acid exchange; isolate salt at −20 °C ΔHdecomp drops from 94 kJ/mol to 44 kJ/mol; exotherm onset +51 °C Greater lattice energy stabilises N≡N⁺ motif2
Buffered pH windowAcetate buffer pH 4.5 during coupling [11]Azo selectivity 92% vs 68% unbuffered [3]Maintains malononitrile as mono-anion; avoids bis-cation protonation1,25
Stoichiometric malononitrile excess1.2-fold excess; quench with 5% aqueous NaHCO₃ [4]Oligomeric bis-azo <1% (HPLC)Drives coupling to completion; bicarbonate neutralises residual anion, halting self-condensation10
Continuous-flow quenched additionIntroduce malononitrile anion stream into diazonium stream at 5 mL/min, 3 bar [10]Reaction calorimetry shows exotherm <100 J; scale-up to 100 g/h without incidentRestricts local diazonium concentration; dissipates heat rapidly28

Supplementary tactics:

  • Antioxidant scavengers such as butylated hydroxytoluene intercept radical fragments arising from inadvertent single-electron diazonium reduction, cutting polymeric tar formation by 60% [17].
  • In-situ triazene surrogates can replace free diazonium when ultra-high temperature operations are unavoidable; triazenes withstand >200 °C before exothermic onset and release diazonium electrophile only under acid trigger [18].

Concluding Perspective

A detailed mechanistic picture of benzeneazomalononitrile formation clarifies that product fidelity hinges on harmonising two volatile species. Practitioners attain robust yields and safe scalability by:

  • Deploying tetrafluoroborate or triazene precursors to temper diazonium reactivity.
  • Exploiting the moderate Brønsted acidity of malononitrile to generate a nucleophile that is sufficiently reactive yet controllable within a buffered window.
  • Implementing continuous-flow or cryogenic unit operations to quench heat and forestall runaway kinetics.

These evidence-backed protocols transform a once-capricious azo coupling into a dependable manufacturing strategy, unlocking benzeneazomalononitrile’s full synthetic potential.

XLogP3

2.7

Other CAS

6017-21-6

Dates

Last modified: 08-15-2023

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